4-(4-Methylbenzoyl)-2-methylpyridine
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by specific bond lengths, angles, and electronic distributions. The compound possesses the molecular formula C14H13NO with a molecular weight that facilitates diverse analytical approaches. The structural framework consists of two primary aromatic systems: a 2-methylpyridine ring and a 4-methylbenzene ring connected through a carbonyl functional group.
The canonical Simplified Molecular Input Line Entry System representation reveals the systematic arrangement of atoms within the molecule. The structure demonstrates CC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C, indicating the methyl substituent positions at the para-position of the benzene ring and the 2-position of the pyridine ring. This arrangement creates distinctive electronic properties that influence the compound's reactivity and coordination behavior.
The carbonyl group serves as a crucial structural element, providing a planar trigonal geometry around the carbon atom. The carbon-oxygen double bond typically exhibits characteristics consistent with standard ketone functionality, while the adjacent aromatic systems contribute to electronic delocalization effects. The predicted collision cross section data provides insights into the three-dimensional structure, with values ranging from 138.0 to 189.0 Ångströms squared depending on the ionization state and adduct formation.
Detailed analysis of bonding patterns in related benzoylpyridine compounds reveals significant insights applicable to this compound. The carbonyl carbon-oxygen bond length typically measures approximately 1.22 Ångströms, demonstrating typical double bond character. The carbon-nitrogen bonds within the pyridine ring system exhibit lengths shorter than average single carbon-nitrogen bonds, indicating varying degrees of aromatic character and electron delocalization throughout the heterocyclic system.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of benzoylpyridine derivatives provide essential information about the solid-state structure and conformational preferences of this compound. While specific crystal structure data for the target compound remains limited, extensive studies of related benzoylpyridine compounds offer valuable insights into expected crystallographic parameters and conformational behavior.
The crystallographic analysis of similar compounds reveals that benzoylpyridine derivatives typically adopt non-planar conformations in the solid state. The phenyl rings in 4-benzoylpyridine complexes demonstrate inclination angles ranging from 40.4 to 74.8 degrees relative to the pyridine plane. This conformational flexibility suggests that this compound likely exhibits similar non-planar arrangements, with the methyl substituents potentially influencing the specific dihedral angles adopted.
Hydrogen bonding patterns play crucial roles in determining crystal packing arrangements. Studies of related compounds demonstrate that carbonyl oxygen atoms frequently participate in intermolecular hydrogen bonding interactions, particularly with hydroxyl groups from coordinated solvent molecules. These interactions contribute to layer formation in crystal structures, with complexes linked through hydrogen bonding networks parallel to specific crystallographic planes.
The thermal properties of benzoylpyridine compounds reveal important information about structural stability and phase transitions. Investigations using thermogravimetric analysis and differential thermal analysis demonstrate that these compounds undergo specific mass loss events corresponding to ligand removal processes. Such studies indicate that this compound likely exhibits similar thermal behavior, with the methyl substituents potentially affecting the specific decomposition temperatures and pathways.
Structure
2D Structure
Properties
IUPAC Name |
(4-methylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-7-8-15-11(2)9-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZKWMFJLDNOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-09-4 | |
| Record name | 2-methyl-4-(4-methylbenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
2-Methylpyridine+4-Methylbenzoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4-(4-Carboxybenzoyl)-2-methylpyridine.
Reduction: 4-(4-Methylbenzyl)-2-methylpyridine.
Substitution: 4-(4-Bromobenzoyl)-2-methylpyridine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential as a pharmaceutical agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties of Selected Pyridine Derivatives
Table 2: Spectroscopic Signatures of Key Analogs
| Compound | IR C=O Stretch (cm⁻¹) | ¹H NMR (δ, ppm) | Notable Features |
|---|---|---|---|
| 4-Methylbenzoyl derivatives | 1653 | 7.26 (aromatic protons) | Conjugation in heterocycle |
| 2-Amino-4-methylpyridine | N/A | 2.39 (CH₃) | High purity (99% UHPLC) |
Biological Activity
4-(4-Methylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoyl derivatives. Its unique structure, featuring a pyridine ring substituted with a methyl group and a 4-methylbenzoyl group, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C14H13NO
- Molecular Weight : 211.26 g/mol
- CAS Number : 1187167-09-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's benzoyl group can form hydrogen bonds or hydrophobic interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the pyridine ring may participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various bacterial strains. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to reduce cell viability in various cancer cell lines in a dose-dependent manner, indicating potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics, highlighting its potential as an antimicrobial agent. -
Antitumor Activity Study :
In vitro tests on several cancer cell lines demonstrated that this compound significantly reduced cell viability, with IC50 values indicating its effectiveness as a potential chemotherapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Methylbenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?
While direct synthesis data for this compound is limited, analogous pyridine-benzoyl derivatives suggest two primary approaches:
- Pd-Catalyzed Cross-Coupling : Palladium-mediated coupling of methyl-substituted pyridine precursors with 4-methylbenzoyl halides (e.g., benzoyl chloride derivatives). This method typically yields 30–34% for similar compounds and requires inert atmospheres to prevent catalyst deactivation .
- Acylation Reactions : Direct acylation of 2-methylpyridine using 4-methylbenzoyl chloride in the presence of a base (e.g., NaOH or EtN). Yields are variable and depend on solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios .
Key Considerations :
- Purification via column chromatography is critical due to byproduct formation.
- Monitor reaction progress using TLC with UV visualization.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at pyridine C2 and benzoyl C4). Aromatic proton splitting patterns distinguish ortho/meta/para substitution .
- FTIR : Detect carbonyl (C=O) stretches near 1650–1700 cm and pyridine ring vibrations at 1500–1600 cm .
- X-Ray Crystallography : Resolve molecular conformation and dihedral angles between pyridine and benzoyl rings. For similar compounds, deviations from planarity (~30–70°) are common due to steric hindrance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from assay variability or impurity interference. Mitigation strategies include:
- Cross-Validation : Replicate assays (e.g., antimicrobial testing via broth microdilution vs. disk diffusion) and compare IC values .
- Purity Assessment : Use HPLC-MS to verify compound integrity (>95% purity) and rule out degradation products .
- Structural Analogues : Test derivatives (e.g., halogenated or methoxy variants) to isolate structure-activity relationships .
Q. What strategies improve the stability and storage of this compound under laboratory conditions?
Stability optimization involves:
- Storage : Protect from light and moisture in amber glass vials at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the benzoyl group .
- Inert Atmospheres : Use argon or nitrogen gas during synthesis and storage to minimize oxidation .
- Periodic Analysis : Monitor degradation via H NMR every 3–6 months; look for carbonyl peak broadening or new aromatic signals .
Q. How can researchers evaluate the potential of this compound as a drug candidate?
A tiered approach is recommended:
- In Vitro Screening : Assess cytotoxicity (e.g., MTT assay), enzyme inhibition (e.g., kinase profiling), and membrane permeability (Caco-2 cell models) .
- ADME Studies : Use HPLC to measure metabolic stability in liver microsomes and plasma protein binding .
- In Silico Modeling : Predict binding affinities to target receptors (e.g., EGFR or COX-2) via molecular docking. For pyridine derivatives, hydrophobic interactions with active-site residues are often critical .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Advanced modeling techniques include:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
- Molecular Dynamics (MD) Simulations : Study solvation effects in polar solvents (e.g., water or DMSO) to predict aggregation behavior .
- QSPR Models : Corrogate electronic parameters (e.g., dipole moment, polarizability) with observed reactivity or bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
